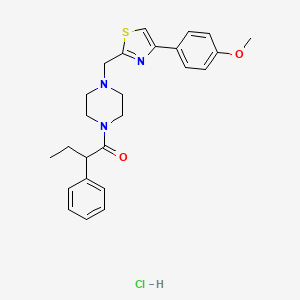

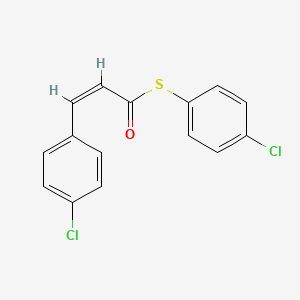

![molecular formula C18H13ClN2O3 B2383225 6-(1,3-Benzodioxol-5-yl)-2-[(2-chlorophenyl)methyl]pyridazin-3-one CAS No. 899753-15-2](/img/structure/B2383225.png)

6-(1,3-Benzodioxol-5-yl)-2-[(2-chlorophenyl)methyl]pyridazin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(1,3-Benzodioxol-5-yl)-2-[(2-chlorophenyl)methyl]pyridazin-3-one is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known by its chemical name, GSK-3β inhibitor VIII, and is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β). GSK-3β is a key enzyme that plays a role in many cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of GSK-3β has been shown to have potential therapeutic applications in a variety of diseases, including cancer, Alzheimer's disease, and diabetes.

Scientific Research Applications

Synthesis and Structural Analysis

Pyridazinone derivatives have been synthesized and analyzed for their structural and electronic properties. For instance, Hamdi Hamid Sallam et al. (2021) synthesized a pyridazine analog and performed structure analysis using XRD and DFT calculations, highlighting its significance in pharmaceutical chemistry due to heterocyclic compounds' importance (Sallam et al., 2021). Similarly, E. M. Flefel et al. (2018) developed novel pyridine and fused pyridine derivatives, demonstrating their potential through molecular docking and in vitro screenings against target proteins (Flefel et al., 2018).

Applications in Material Science

Pyridazinone derivatives have been investigated for their applicability in materials science, particularly in corrosion inhibition. Motsie E. Mashuga et al. (2017) explored the effects of pyridazine derivatives on the electrochemical dissolution of mild steel, providing insights into their inhibitory mechanisms and potential applications in corrosion protection (Mashuga et al., 2017).

Antimicrobial and Antioxidant Activities

The exploration of pyridazinone derivatives extends to their antimicrobial and antioxidant properties. For example, synthesis and evaluation of novel 5-(benzo[b]furan-2-ylmethyl)-6-methyl-pyridazin-3(2H)-one derivatives revealed good anti-inflammatory activity and binding affinity with COX-2 (Boukharsa et al., 2018). Furthermore, S. Maddila et al. (2016) synthesized new benzothiazole pyrimidine derivatives, demonstrating excellent in vitro antibacterial and antifungal activities (Maddila et al., 2016).

Catalytic and Biological Activities

Research also delves into catalytic activities and biological implications. R. Saddik et al. (2012) investigated catecholase activity for ligands based on pyridazinone and thiopyridazinone, providing valuable insights into their role in mimicking microorganism oxygen activation (Saddik et al., 2012).

properties

IUPAC Name |

6-(1,3-benzodioxol-5-yl)-2-[(2-chlorophenyl)methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN2O3/c19-14-4-2-1-3-13(14)10-21-18(22)8-6-15(20-21)12-5-7-16-17(9-12)24-11-23-16/h1-9H,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWQMYKHPFZJHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NN(C(=O)C=C3)CC4=CC=CC=C4Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(1,3-Benzodioxol-5-yl)-2-[(2-chlorophenyl)methyl]pyridazin-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

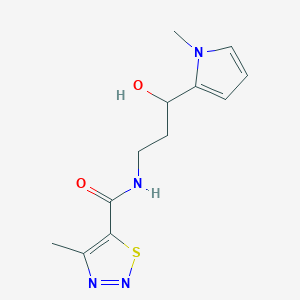

![1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)pent-4-en-1-one](/img/structure/B2383146.png)

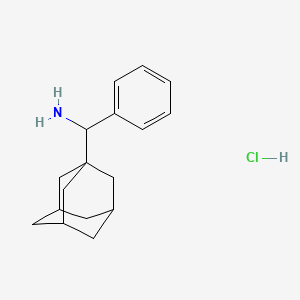

![(Z)-[2-(benzenesulfonyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethylidene][(4-fluorophenyl)methoxy]amine](/img/structure/B2383151.png)

![(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2383153.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(4-methylphenoxy)acetamide](/img/structure/B2383154.png)

![2-{[1-(2-Methylpropyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2383159.png)

![2,4,6-trichloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2383160.png)

![4-[4-(Acetyloxymethyl)phenyl]benzoic acid](/img/structure/B2383162.png)